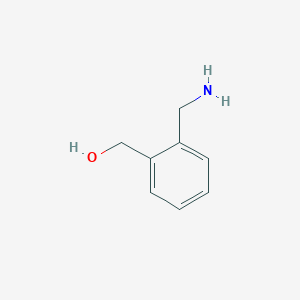

(2-(Aminomethyl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFHSGKASINZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460772 | |

| Record name | (2-(aminomethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4152-92-5 | |

| Record name | 2-(Aminomethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(aminomethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)benzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6E8HZ346 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Aminomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Aminomethyl)phenyl)methanol, with the Chemical Abstracts Service (CAS) number 4152-92-5 , is a versatile organic compound that serves as a crucial intermediate in various synthetic pathways.[1][2][3][4][5] Its unique bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a valuable building block in medicinal chemistry and materials science.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations to support its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental design.

| Property | Value | Source |

| CAS Number | 4152-92-5 | [1][2][3][4][5] |

| Molecular Formula | C8H11NO | [1][2][3][5] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Boiling Point | 271.2 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| pKa | 14.28 ± 0.10 (Predicted) | [2] |

| Appearance | Solid | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synonyms: This compound is also known by several other names, including:

Synthesis and Purification

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of a related compound and should be optimized for the synthesis of this compound.

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2-cyanobenzaldehyde in a suitable solvent system such as methanol saturated with ammonia.

-

Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution under an inert atmosphere.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate the mixture at room temperature for an extended period (e.g., 20 hours).

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Further purification can be achieved through recrystallization or column chromatography to obtain the final, pure compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Intermediate

Its primary utility lies in its role as a building block for pharmaceutical intermediates.[2][4] The presence of both an amine and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the construction of diverse molecular scaffolds. It has been identified as a useful research intermediate for the total synthesis of Adalinine.[4][7]

Materials Science

In the field of materials science, the dual functionality of this compound makes it a candidate for the development of novel polymers and resins.[6] The amine and hydroxyl groups can participate in polymerization and cross-linking reactions, which are essential for creating materials with tailored properties for applications in coatings, adhesives, and advanced composites.[6] Its incorporation into polymer backbones can impart enhanced thermal stability and reactivity.[6]

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

According to safety data sheets, this compound is associated with the following hazards:

-

Harmful if swallowed.[9]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][10]

-

Ventilation: Use only in a well-ventilated area or outdoors.[8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8][10] Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store in a cool, dry place for long-term storage.

First Aid Measures

-

If on skin: Wash with plenty of soap and water.[8]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

Conclusion

This compound is a key chemical intermediate with significant potential in both pharmaceutical synthesis and materials science. Its versatile structure, combined with a growing understanding of its reactivity, will continue to drive innovation in these fields. Adherence to proper safety protocols is paramount to harnessing its full potential in a research and development setting.

References

- This compound | CAS#:4152-92-5 | Chemsrc. (n.d.).

- This compound | C8H11NO | CID 11275036 - PubChem. (n.d.).

- The Critical Role of (2-Aminophenyl) Methanol in Advanced Material Science. (n.d.).

- [2-(aminomethyl)phenyl]methanol One Chongqing Chemdad Co. ,Ltd. (n.d.).

- (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem. (n.d.).

- (2-Aminophenyl)methanol - ResearchGate. (2011, December).

Sources

- 1. This compound | CAS#:4152-92-5 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. [2-(aminomethyl)phenyl]methanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. aksci.com [aksci.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

(2-(Aminomethyl)phenyl)methanol chemical properties

An In-Depth Technical Guide to (2-(Aminomethyl)phenyl)methanol

Authored by a Senior Application Scientist

Introduction: The Versatility of a Bifunctional Building Block

This compound, also known as 2-(hydroxymethyl)benzylamine, is a unique organic compound distinguished by the presence of both a primary amine and a primary alcohol functionality.[1] These groups are positioned in an ortho relationship on a benzene ring, creating a scaffold with significant potential for complex molecular synthesis. This structural arrangement allows for a diverse range of chemical transformations, making it a valuable intermediate and building block in medicinal chemistry, organic synthesis, and materials science.[2][3][4] Its ability to participate in both intermolecular and intramolecular reactions enables the construction of novel heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2][5] |

| Molecular Weight | 137.18 g/mol | [2][5] |

| CAS Number | 4152-92-5 | [1][5] |

| IUPAC Name | [2-(aminomethyl)phenyl]methanol | [5] |

| Synonyms | 2-(Aminomethyl)benzyl Alcohol, 2-Hydroxymethylbenzylamine | [1][5] |

| Appearance | Solid | [1] |

| Boiling Point | 271.2 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 14.28 ± 0.10 | [3] |

Storage and Stability: For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere, typically at temperatures between 2-8°C.[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is characterized by distinct absorptions corresponding to its key functional groups.[7]

-

O-H Stretch: A strong and very broad absorption is expected in the 3400-3300 cm⁻¹ region, which is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.[7]

-

N-H Stretch: As a primary amine, two medium-intensity peaks are anticipated in the 3400-3300 cm⁻¹ range due to symmetric and asymmetric stretching vibrations.[8] These may overlap with the broad O-H signal.

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methylene groups are found just below 3000 cm⁻¹.

-

C-O Stretch: A strong absorption corresponding to the primary alcohol C-O bond is expected around 1000-1075 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9]

-

¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton. The aromatic protons will appear in the 7.0-7.5 ppm region. The two methylene groups, being diastereotopic, will show signals around 4.5-4.7 ppm for the benzylic alcohol (-CH₂OH) and 3.8-4.0 ppm for the aminomethyl group (-CH₂NH₂). The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and will appear as broad singlets that can be confirmed by their disappearance upon shaking the sample with D₂O.[8]

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the two substituted carbons appearing at distinct chemical shifts. The carbon of the hydroxymethyl group (-CH₂OH) is expected in the 60-65 ppm range, while the carbon of the aminomethyl group (-CH₂NH₂) will appear in the 45-50 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[5][9]

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 137.

-

Fragmentation: Common fragmentation pathways include the loss of water (H₂O) from the alcohol group or the loss of ammonia (NH₃) from the amine group, leading to fragment ions at m/z 119 and 120, respectively. Cleavage of the C-C bond adjacent to the functional groups (alpha cleavage) is also a common fragmentation pattern for alcohols and amines.[7]

Synthesis and Purification Protocols

The synthesis of this compound typically involves the reduction of a suitable precursor containing the required carbon skeleton with oxidized functional groups. A common and efficient method is the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

This two-step procedure involves the selective reduction of the aldehyde followed by the reduction of the nitrile.

Step 1: Selective Reduction of the Aldehyde

-

Dissolve 2-cyanobenzaldehyde in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The aldehyde is reduced much faster than the nitrile under these conditions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding water or dilute acid.

-

Extract the product, 2-cyanobenzyl alcohol, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitrile

-

Dissolve the crude 2-cyanobenzyl alcohol from Step 1 in a solvent such as tetrahydrofuran (THF) or ethanol.

-

Add a more powerful reducing agent capable of reducing nitriles, such as Lithium Aluminum Hydride (LiAlH₄) in THF, or perform catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere.[2][3]

-

For hydrogenation, charge a pressure vessel with the substrate, solvent, and catalyst. Pressurize with hydrogen gas (e.g., 50 psi) and stir at room temperature or with gentle heating.[2]

-

After the reaction is complete (monitored by TLC or GC-MS), carefully filter the catalyst (e.g., through a pad of Celite®).[2]

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.[2]

-

The final product can be purified by crystallization or column chromatography if necessary.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and alcohol functional groups. This allows for selective transformations or simultaneous reactions to build molecular complexity.

Reactions of the Aminomethyl Group

The primary amine is nucleophilic and can undergo a variety of standard transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactions of the Hydroxymethyl Group

The primary alcohol can be transformed through several common reactions:

-

Oxidation: Can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC) or to the carboxylic acid using stronger agents (e.g., KMnO₄).

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.

Bifunctional Reactivity and Cyclization

The ortho-positioning of the two functional groups is ideal for intramolecular cyclization reactions, providing a powerful route to nitrogen-containing heterocycles such as isoindoline and its derivatives.[6]

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields, particularly in the synthesis of biologically active molecules.

-

Pharmaceutical Intermediates: It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][4] Its structure is a key component in the synthesis of various therapeutic agents. For instance, it is documented as a useful research intermediate for the total synthesis of Adalinine.[2]

-

Organic Synthesis: As a bifunctional molecule, it is widely used in the construction of complex organic scaffolds and heterocyclic compounds.[2][3]

-

Ligand Synthesis: The amine and alcohol groups can act as donor atoms, making this compound a precursor for designing ligands used in coordination chemistry and catalysis.

-

Materials Science: It can be incorporated into polymers or other materials to introduce specific functional properties, such as improved adhesion or thermal stability.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this substance.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11275036, this compound.

- Anshul Specialty Molecules. (n.d.). 2-Amino Benzyl Alcohol.

- Chemsrc. (2023). This compound | CAS#:4152-92-5.

- YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino Benzyl Alcohol [anshulchemicals.com]

- 5. This compound | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:4152-92-5 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. aksci.com [aksci.com]

Introduction: The Strategic Importance of (2-(Aminomethyl)phenyl)methanol

An In-depth Technical Guide to the Synthesis of (2-(Aminomethyl)phenyl)methanol

This compound (CAS No. 4152-92-5) is a bifunctional organic compound featuring both a primary amine and a primary alcohol tethered to a benzene ring in an ortho configuration.[1] This unique structural arrangement makes it a highly valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct reactive sites allows for sequential and selective functionalization, enabling the construction of complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of various pharmaceutical agents and is a useful research chemical for developing novel heterocyclic scaffolds.[2][3] For instance, it has been identified as a precursor for the total synthesis of Adalinine, an alkaloid.[2]

This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the underlying chemical principles, strategic considerations for experimental design, and detailed, field-proven protocols. The discussion is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of its preparation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of route is often dictated by factors such as starting material availability, scalability, cost, and the desired purity profile. We will explore two primary and highly effective strategies: the reduction of phthalide-derived precursors and the direct reduction of ortho-substituted benzonitriles.

Logical Framework for Synthesis

The following diagram illustrates the main strategic pathways discussed in this guide, originating from common starting materials and converging on the target molecule.

Caption: Figure 1. High-level overview of primary synthesis routes.

Strategy 1: Synthesis via Reduction of Phthalimide Derivatives

This strategy leverages the principles of the Gabriel synthesis, a classic and highly reliable method for preparing primary amines while avoiding the over-alkylation common with other methods.[4] The core concept involves using phthalimide as a protected source of ammonia. The synthesis proceeds in two major stages: formation of an N-substituted phthalimide intermediate, followed by a robust reduction to yield the final product.

Causality and Mechanistic Insight

The phthalimide group serves as an excellent protecting group for the amine. The two adjacent carbonyl groups render the N-H proton acidic (pKa ≈ 8.3), facilitating deprotonation with a mild base.[4] The resulting phthalimide anion is a soft nucleophile that cleanly displaces a halide or other leaving group in an SN2 reaction, preventing the formation of secondary or tertiary amines.

The critical final step is the reduction of the N-substituted phthalimide. Standard deprotection with hydrazine, while effective for releasing a primary amine, would not yield the desired this compound. Instead, a powerful reducing agent is required to reduce both amide carbonyl groups to methylene groups. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards amides. In contrast, a milder reductant like sodium borohydride (NaBH₄) is generally unreactive with amides and would be ineffective.[5]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established chemical principles for amide reduction.

Step 1: Synthesis of N-(2-(hydroxymethyl)benzyl)phthalimide

-

This intermediate is typically prepared from phthalide by ring-opening to form a 2-(bromomethyl)benzoate ester, followed by reaction with potassium phthalimide and subsequent reduction of the ester. For the purpose of this guide, we will assume the intermediate is available or synthesized via standard literature methods.

Step 2: Reduction of N-(2-(hydroxymethyl)benzyl)phthalimide to this compound

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Expertise Note: The use of an inert atmosphere and anhydrous solvent is critical, as LiAlH₄ reacts violently with water.

-

-

Substrate Addition: Dissolve N-(2-(hydroxymethyl)benzyl)phthalimide (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Trustworthiness Note: Slow, controlled addition is necessary to manage the exothermic reaction. An ice bath is used to maintain a safe temperature.

-

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Expertise Note: The order and stoichiometry of the quench are crucial for safety and effective workup. For every 'x' grams of LiAlH₄ used, 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water are added sequentially.

-

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the solid thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.

Strategy 2: Synthesis via Reduction of 2-Cyanobenzyl Alcohol

This route is more direct and atom-economical, provided the starting material, 2-cyanobenzyl alcohol, is readily available. The key transformation is the reduction of the nitrile (cyano) group to a primary amine. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Causality and Mechanistic Insight

Catalytic hydrogenation is often the preferred method in industrial settings due to its cleaner reaction profile, avoidance of metal waste, and often higher yields.[6] Catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) are commonly employed. The reaction proceeds by the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The presence of ammonia is sometimes used to suppress the formation of secondary amine byproducts.[2][7]

Chemical reduction with LiAlH₄ is also highly effective. The mechanism involves the nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile, followed by subsequent hydride additions and eventual hydrolysis during workup to liberate the amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from a similar reduction of a hydroxymethyl-benzonitrile derivative.[2][8]

Caption: Figure 2. Workflow for catalytic hydrogenation.

-

Reactor Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 2-cyanobenzyl alcohol (1.0 eq.).

-

Catalyst and Solvent: Under a stream of inert gas, add a suitable solvent such as methanol or ethanol, followed by the Raney Nickel catalyst (approx. 20-25% by weight of the substrate).

-

Trustworthiness Note: Raney Nickel is typically supplied as a slurry in water. The catalyst should be washed with the reaction solvent before use. It is pyrophoric and must be handled with care, always kept wet.

-

-

Reaction Conditions: Seal the reactor. Purge the vessel several times with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Hydrogenation: Heat the mixture to 40-60 °C and stir vigorously to ensure good mixing and catalyst suspension. The reaction is typically run for 12-24 hours, or until hydrogen uptake ceases.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should not be allowed to dry and should be quenched immediately with copious amounts of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Comparative Analysis of Synthesis Routes

| Feature | Strategy 1: Phthalimide Reduction | Strategy 2: Nitrile Reduction (Catalytic) |

| Starting Material | N-(2-(hydroxymethyl)benzyl)phthalimide | 2-Cyanobenzyl Alcohol |

| Key Reagents | LiAlH₄, THF | Raney Ni (or Pd/C), H₂ gas, Methanol |

| Yield | Generally good (70-85%) | Typically high (90-98%)[2] |

| Scalability | Moderate; limited by LiAlH₄ handling | Excellent; well-suited for industrial scale |

| Safety Concerns | Highly reactive LiAlH₄, pyrophoric byproducts | Pyrophoric catalyst (Raney Ni), flammable H₂ gas |

| Green Chemistry | Poor; stoichiometric metal hydride waste | Good; catalytic process, water as main byproduct |

| Advantages | Excellent for preventing byproducts | High yield, atom-economical, clean process |

| Disadvantages | Multi-step precursor synthesis, hazardous reagents | Requires specialized high-pressure equipment |

Conclusion

The synthesis of this compound is most effectively achieved via two primary routes: the reduction of an N-substituted phthalimide or the catalytic hydrogenation of 2-cyanobenzyl alcohol. The phthalimide route offers exquisite control over the formation of the primary amine, making it a reliable, albeit reagent-intensive, laboratory-scale method. For larger-scale and more environmentally benign production, the catalytic hydrogenation of 2-cyanobenzyl alcohol is demonstrably superior, offering high yields and operational efficiency. The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research or manufacturing campaign, including scale, cost, available equipment, and safety protocols.

References

- PrepChem.com. Synthesis of 2-amino-benzyl alcohol.

- Molbase. Synthesis of (R)-α-[[[3-[5-(aminomethyl)-2-thienyl]propyl]amino]methyl]benzyl alcohol.

- ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.

- Organic Chemistry Portal. Phthalimides.

- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

- Master Organic Chemistry. The Gabriel Synthesis.

- Google Patents. CN103819358A - 2-hydroxy-3-(2-hydroxy-3-methoxyl phenylene methanamine) acetophenone and synthesis method.

- National Institutes of Health. (2-Aminophenyl)methanol - PMC.

- Tyger Scientific. (2-Aminomethyl-phenyl)-methanol.

- National Institutes of Health. This compound | C8H11NO | CID 11275036 - PubChem.

Sources

- 1. This compound | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phthalimides [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]

Synonyms for (2-(Aminomethyl)phenyl)methanol

An In-depth Technical Guide to (2-(Aminomethyl)phenyl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

This compound is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring both a primary amine and a primary alcohol tethered to an aromatic ring in an ortho configuration, provides a unique platform for constructing heterocyclic systems. This guide offers an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthetic routes, and its significant role as a precursor to medicinally relevant scaffolds such as isoindolines.

This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical insights into the utility of this important synthetic intermediate.

Nomenclature and Identification

The compound is known by several names in scientific literature and chemical catalogs, which can sometimes lead to confusion. A clear understanding of its various synonyms and identifiers is crucial for effective literature searching and material procurement.[1][2][3][4]

| Identifier Type | Value |

| Systematic Name | This compound |

| IUPAC Name | [2-(aminomethyl)phenyl]methanol[2] |

| CAS Number | 4152-92-5[1][2][5] |

| Common Synonyms | 2-(Aminomethyl)benzyl Alcohol[2][3][4] |

| 2-(Hydroxymethyl)benzylamine[2][3][4] | |

| Benzenemethanol, 2-(aminomethyl)-[2][3][4] | |

| 1-hydroxymethyl-2-aminomethylbenzene[2][3] | |

| Molecular Formula | C₈H₁₁NO[1][2][5] |

| Molecular Weight | 137.18 g/mol [2][5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Solid[3] |

| Boiling Point | 271.2 ± 20.0 °C at 760 mmHg[5] |

| Density | 1.1 ± 0.1 g/cm³[5] |

| pKa | 14.28 ± 0.10 (Predicted) |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of bifunctional precursors where the aminomethyl and hydroxymethyl moieties are present in oxidized forms. The choice of starting material and reducing agent is critical to achieving a high yield and purity.

Primary Synthetic Pathway: Reduction of 2-Cyanobenzaldehyde

A prevalent and efficient method for preparing this compound involves the simultaneous reduction of the nitrile and aldehyde functionalities of 2-cyanobenzaldehyde.[6][7] This precursor is a valuable starting material for various cascade reactions leading to different heterocyclic compounds.[6]

The dual reduction can be accomplished using strong reducing agents capable of converting both functional groups. A common choice is a metal hydride, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation under pressure.

Caption: Role in the synthesis of bioactive molecules.

Examples of Isoindoline-Containing Drugs

Several important classes of drugs feature the isoindoline or related phthalimide core, highlighting the significance of precursors like this compound.

-

Immunomodulatory Drugs (IMiDs®): This class, which includes thalidomide, lenalidomide, and pomalidomide, is based on a phthalimide structure (the oxidized form of an isoindoline). [8]They are pivotal in treating multiple myeloma. [8]* Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, especially cancer. [9][10]Several small molecule kinase inhibitors incorporate the isoindoline or related heterocyclic systems. For example, Midostaurin, an approved kinase inhibitor, contains an isoindolinone moiety. [8]The development of novel kinase inhibitors often utilizes versatile building blocks to create diverse chemical libraries. [9][11]* Other Therapeutic Areas: The isoindoline scaffold is also present in drugs like chlorthalidone (a diuretic for hypertension) and mazindol (for obesity). [8]

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

The following is a representative, generalized protocol for the synthesis of this compound. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Objective: To synthesize this compound by the reduction of 2-cyanobenzaldehyde.

Materials:

-

2-Cyanobenzaldehyde

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether.

-

Addition of Substrate: Dissolve 2-cyanobenzaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel. If necessary, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its ideal positioning of reactive functional groups make it an invaluable tool for constructing the medicinally significant isoindoline scaffold. A thorough understanding of its properties, synthesis, and reactive potential allows researchers and drug development professionals to leverage this molecule for the creation of novel and effective therapeutics. The continued exploration of derivatives originating from this core structure promises to yield new generations of drugs across a wide spectrum of diseases.

References

- Mancilla-Percino, T., et al. (2001). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of Heterocyclic Chemistry.

- Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(7), 2273–2276.

- Organic Chemistry Portal. (n.d.). Phthalimides.

- ChemicalBook. (2023). [2-(aminomethyl)phenyl]methanol.

- Guidechem. (n.d.). [2-(aminomethyl)phenyl]methanol 4152-92-5 wiki.

- Padwa, A., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Beilstein Journal of Organic Chemistry, 16, 1234-1241.

- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.

- Ibrahim, M. A., et al. (2018). Synthesis of Isoindolo[2,1-a]quinoline Derivatives and Their Effects on N2-Induced Hypoxia. Chemical and Pharmaceutical Bulletin, 66(5), 519-526.

- Organic Chemistry Portal. (n.d.). Synthesis of isoindolines.

- Doraghi, F., et al. (2024).

- Echemi. (n.d.). Phthalimide reduction mechanism.

- Zipp, G. G., et al. (2012). (2-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o174.

- CymitQuimica. (n.d.). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). [2-(aminomethyl)phenyl]methanol.

- Biosynth. (n.d.). 2-Cyanobenzaldehyde.

- Khan, I., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4983.

- Guler, E., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.

- Tyger Scientific Inc. (n.d.). (2-Aminomethyl-phenyl)-methanol.

- PubChem. (n.d.). This compound.

- ResearchGate. (2023).

- Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14896-14980.

- ChemicalBook. (n.d.). 2-Cyanobenzaldehyde.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Cyanobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Cyanobenzaldehyde 98%.

- BenchChem. (2024). Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol.

- BenchChem. (2024). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using [4-(2-Morpholinoethoxy)phenyl]methylamine.

- MDPI. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalimides [organic-chemistry.org]

- 3. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]

- 4. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyanobenzaldehyde | 7468-67-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

(2-(Aminomethyl)phenyl)methanol: A Comprehensive Technical Guide to its Physicochemical Properties

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-(Aminomethyl)phenyl)methanol is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals and other complex organic structures. Its distinct ortho-substituted aminomethyl and hydroxymethyl groups confer unique chemical and physical characteristics that are fundamental to its application. This in-depth technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of established data, detailed experimental protocols for property determination, and expert scientific insights to ensure the highest standards of accuracy and reproducibility.

Introduction: The Strategic Importance of this compound in Chemical Synthesis

The utility of this compound in the fields of medicinal and materials chemistry is substantial. The proximate primary amine and primary alcohol functionalities allow for a diverse array of chemical transformations, making it a valuable scaffold for creating intricate molecular designs. The spatial arrangement of these functional groups can lead to intramolecular hydrogen bonding, which significantly influences the molecule's conformation, reactivity, and interactions with biological systems. A thorough understanding of its physical properties is therefore a prerequisite for its effective use in any research or development context.

Core Physicochemical Characteristics

A foundational grasp of this compound is built upon its molecular structure and key physical data points.

Caption: Figure 1. Chemical structure of this compound

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 271.2 ± 20.0 °C at 760 mmHg | [3] |

| pKa | 14.28 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO | [4] |

Expert Insight: The predicted pKa of the amine group is a critical determinant of its ionization state at physiological pH. In typical biological environments (pH ~7.4), the amine will exist predominantly in its protonated, cationic form. This has profound implications for its solubility in aqueous media, its ability to cross cellular membranes, and its potential to form ionic bonds with biological targets.

Rigorous Experimental Protocols for Property Verification

To ensure the integrity of research and development, the physical properties of starting materials must be verified. The following sections detail robust, self-validating experimental methodologies.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality and Trustworthiness: DSC is a highly reliable technique for determining the melting point and assessing the purity of a crystalline solid. It operates by measuring the heat flow into a sample relative to a reference as a function of temperature. The melting of a pure crystalline solid is a first-order phase transition that results in a sharp, well-defined endothermic peak. The onset of this peak is taken as the melting point. The shape and sharpness of the peak provide a qualitative measure of purity; impurities typically lead to a broadened and depressed melting transition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Configuration:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Initiate a nitrogen purge at a rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the system at a baseline temperature of 25°C.

-

Ramp the temperature at a controlled rate of 10°C/min up to a final temperature well above the expected melting point (e.g., 200°C).

-

-

Data Interpretation:

-

The resulting thermogram is analyzed to identify the endothermic peak corresponding to melting.

-

The onset temperature of this peak is reported as the melting point. The area under the peak can be integrated to determine the heat of fusion.

-

Caption: Figure 2. Workflow for DSC-based melting point determination.

Spectroscopic Identity Confirmation

Causality and Trustworthiness: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.

Step-by-Step Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumental Analysis:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Spectral Analysis:

-

Chemical Shift: The position of each signal on the x-axis (in ppm) indicates the electronic environment of the protons.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

-

Expected ¹H NMR Signals (Conceptual):

-

Aromatic protons (4H) would appear as a complex multiplet in the region of ~7.0-7.5 ppm.

-

The benzylic protons of the -CH₂OH group (2H) would likely appear as a singlet around 4.5-5.0 ppm.

-

The benzylic protons of the -CH₂NH₂ group (2H) would likely appear as a singlet around 3.5-4.0 ppm.

-

The labile protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts would be highly dependent on solvent and concentration.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Causality and Trustworthiness: TGA provides critical information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere. This is essential for determining safe handling, storage, and processing temperatures.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (typically ceramic or platinum).

-

Instrument Configuration:

-

Place the crucible into the TGA furnace.

-

Establish an inert atmosphere by purging with nitrogen at a flow rate of 20-40 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a linear rate of 10°C/min to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Interpretation:

-

The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

-

The onset temperature of significant mass loss is identified as the decomposition temperature, indicating the upper limit of the material's thermal stability.

-

Caption: Figure 3. Experimental workflow for TGA.

Conclusion

This technical guide has systematically presented the fundamental physical properties of this compound, underpinned by a framework of scientific integrity and experimental rigor. The detailed protocols for DSC, NMR, and TGA are designed to be self-validating, providing researchers and drug development professionals with the necessary tools to confidently characterize this important chemical intermediate. A thorough understanding and verification of these properties are essential for the successful and reproducible application of this compound in the synthesis of novel chemical entities.

References

- This compound | CAS#:4152-92-5 | Chemsrc. (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Methodological Guide to Determining the Aqueous Solubility of (2-(Aminomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Instead of a static data sheet, this document provides a comprehensive, actionable framework for determining the thermodynamic equilibrium solubility of (2-(Aminomethyl)phenyl)methanol. As Senior Application Scientists, we recognize that empowering researchers with robust, validated methodologies is paramount. Herein, we detail the foundational principles, step-by-step experimental protocols, and analytical quantification techniques necessary to generate reliable and reproducible solubility data. The guide is structured to explain the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how," and is grounded in authoritative standards, including OECD guidelines.

Physicochemical Profile and Its Implications for Solubility

Before embarking on experimental determination, a thorough understanding of the molecule's inherent properties is essential. These characteristics govern its behavior in solution and inform the design of the solubility protocol.

This compound is a small organic molecule featuring a benzene ring substituted with a primary amine (aminomethyl group) and a primary alcohol (methanol group). This bifunctional nature is key to its solubility profile.

| Property | Value / Predicted Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₁₁NO | [2] | - |

| Molecular Weight | 137.18 g/mol | [2] | Low molecular weight generally favors higher solubility. |

| Appearance | Off-white to yellow solid | [3] | The physical state necessitates a dissolution-based solubility assay. |

| Predicted pKa | 14.28 (alcohol), ~9-10 (amine) | [4] | The presence of a basic amine and a very weakly acidic alcohol means the compound's ionization state, and thus its solubility, will be highly dependent on pH.[5] The amine will be protonated (cationic) at acidic pH, enhancing aqueous solubility. |

| Predicted XLogP3 | -0.1 | [2] | A low LogP value suggests the compound is hydrophilic and is likely to have appreciable aqueous solubility. |

The key takeaway from this profile is the ionizable nature of the aminomethyl group. The Henderson-Hasselbalch equation predicts that at pH values significantly below the amine's pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to be significantly more water-soluble than the neutral form.[5] Therefore, any solubility determination must be performed at a defined and controlled pH.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, with excess solid present.[6] It represents the true, intrinsic solubility of the material under given conditions. The most widely accepted method for this determination is the Shake-Flask Method , which is compliant with OECD Guideline 105.[6][7]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the comprehensive workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure equilibrium is reached and measurements are accurate.

Materials:

-

This compound (solid, >95% purity)[8]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

1.5 mL glass vials or microcentrifuge tubes

-

Thermomixer or orbital shaker

-

Centrifuge or syringe filters (0.22 µm PVDF)

-

Calibrated analytical balance

-

HPLC system with UV detector

Protocol Steps:

-

Preparation of Media: Prepare 1 L of 0.01 M PBS at pH 7.4. Filter through a 0.45 µm membrane.[9] This buffer is chosen to mimic physiological pH.

-

Compound Dispensing: Accurately weigh approximately 2-5 mg of solid this compound into at least three separate glass vials. The key is to add sufficient excess solid to ensure saturation.[6]

-

Incubation: Add a precise volume (e.g., 1.0 mL) of the pH 7.4 PBS to each vial. Seal the vials securely.

-

Equilibration: Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 700-1000 rpm) for 24 to 48 hours.[6] This extended incubation is critical to allow the system to reach thermodynamic equilibrium between the dissolved and solid states.[10]

-

Phase Separation: After incubation, allow the vials to stand for 30 minutes to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[11]

-

Filtration: Use a syringe to withdraw the solution and pass it through a chemical-resistant 0.22 µm filter. Discard the first few drops to avoid adsorptive losses.

-

-

Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant. This is your saturated solution. Perform a precise serial dilution (e.g., 1:10, 1:100) with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 4.0.

-

Data Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the final solubility in mg/mL or µg/mL. Report the mean and standard deviation of the replicate measurements.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and standard technique for quantifying small aromatic compounds.[12][13]

HPLC Method Parameters

The following is a starting point for method development, typical for aromatic amines.[12][14]

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for amines and provides protons for mass spectrometry if used.[15] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography.[15] |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures the compound elutes with a good peak shape and separates it from potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry.[11] |

| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |

| UV Detection | 254 nm or scan for λ-max | Benzene rings typically absorb strongly around 254 nm. A full UV scan of a concentrated standard is recommended to find the wavelength of maximum absorbance for optimal sensitivity. |

Calibration Curve

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Inject each standard in triplicate onto the HPLC system.

-

Plot the average peak area against the known concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

Investigating Factors Influencing Solubility: The Role of pH

As established, pH is the most critical factor influencing the solubility of this compound.[1][5] A pH-solubility profile provides invaluable data for formulation development.

Protocol for pH-Dependent Solubility

The shake-flask protocol (Section 3.2) should be repeated using a series of buffers with different pH values. Recommended buffers include:

-

pH 2.0: 0.01 M HCl or Glycine buffer

-

pH 4.5: Acetate buffer

-

pH 6.8: Phosphate buffer

-

pH 7.4: Phosphate buffer

-

pH 9.0: Borate or Tris buffer

Plotting the resulting solubility (on a log scale) against pH will generate a profile that reveals the dramatic increase in solubility as the pH drops below the amine's pKa.

Decision Logic for Solubility Enhancement

The data generated informs strategies to address potential solubility issues in drug development.

Caption: Decision Tree for Solubility Enhancement Strategies.

Conclusion

While direct, published solubility data for this compound is scarce, this guide provides the complete scientific and methodological framework required for its rigorous determination. By following the detailed shake-flask protocol and employing a validated HPLC-UV analytical method, researchers can generate high-quality, reliable thermodynamic solubility data. Understanding and experimentally defining the pH-solubility profile is particularly critical for this molecule due to its ionizable aminomethyl group. The protocols and logic presented here constitute a robust, self-validating system that empowers scientists to produce the foundational data necessary for advancing research and development objectives.

References

- In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

- The influence of pH on solubility in w

- ADME Solubility Assay. BioDuro. [Link]

- This compound.

- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012).

- Al-Gohary, O. & Ly, M. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.

- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2014).

- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999).

- Thermodynamic Solubility Assay. Evotec. [Link]

- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007).

- This compound. Chemsrc. [Link]

- Automated assays for thermodynamic (equilibrium) solubility determination. (2018).

- (2-(Methylamino)phenyl)methanol.

- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

- OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure. [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

- TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo. [Link]

- Solubility testing in accordance with the OECD 105. FILAB. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. This compound | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. filab.fr [filab.fr]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. lcms.cz [lcms.cz]

- 12. pubs.acs.org [pubs.acs.org]

- 13. evotec.com [evotec.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Spectroscopic Signature of (2-(Aminomethyl)phenyl)methanol: A Technical Guide for Structural Elucidation

Introduction

(2-(Aminomethyl)phenyl)methanol, CAS number 4152-92-5, is a versatile bifunctional organic molecule incorporating a primary amine and a primary alcohol on an aromatic scaffold.[1][2][3] Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] Accurate and comprehensive structural characterization is a prerequisite for its use in any research or development setting. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers and drug development professionals engaged in its synthesis and characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on typical values for similar functional groups and are referenced against an internal standard like tetramethylsilane (TMS) at 0.00 ppm. The spectrum would likely be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Ar-H (4 protons) | 7.2 - 7.5 | Multiplet (m) | 4H | The four protons on the aromatic ring will exhibit complex splitting patterns due to their proximity to two different substituents and to each other. |

| C H₂-OH (2 protons) | ~4.7 | Singlet (s) | 2H | The methylene protons of the benzyl alcohol group are expected to appear as a singlet. Coupling to the hydroxyl proton may be observed under certain conditions (e.g., in dry DMSO-d₆). |

| CH ₂-NH₂ (2 protons) | ~3.9 | Singlet (s) | 2H | The methylene protons adjacent to the amino group are also expected to be a singlet. |

| CH₂-NH ₂ (2 protons) | Variable (broad) | Singlet (s, broad) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. The peak is often broad due to quadrupole broadening and exchange. |

| CH₂-OH (1 proton) | Variable (broad) | Singlet (s, broad) | 1H | Similar to the amine protons, the hydroxyl proton's chemical shift is variable and the peak is often broad. It can be confirmed by a D₂O exchange experiment, where the peak disappears. |

Diagram: ¹H NMR Structural Assignments for this compound

Caption: Predicted ¹H NMR environments for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: 30-45 degrees.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

| Assignment | Predicted δ (ppm) | Notes |

| C H₂-OH | ~64 | Typical chemical shift for a benzylic alcohol carbon. |

| C H₂-NH₂ | ~45 | Typical chemical shift for a benzylic amine carbon. |

| Ar-C (quaternary, C-CH₂OH) | ~142 | The aromatic carbon attached to the hydroxymethyl group. |

| Ar-C (quaternary, C-CH₂NH₂) | ~138 | The aromatic carbon attached to the aminomethyl group. |

| Ar-C H (4 carbons) | 127 - 130 | The four protonated aromatic carbons will appear in this region. |

Diagram: ¹³C NMR Structural Assignments for this compound

Caption: Unique carbon environments in this compound.

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation: Acquire the spectrum on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz or higher.

-

Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to ¹H NMR. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at δ = 77.16 ppm).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₁NO), the exact mass is 137.0841 g/mol .[1]

-

Molecular Ion (M⁺•): A peak at m/z = 137 is expected, corresponding to the intact molecule with one electron removed.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z = 138.

-

Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation. Key fragmentation patterns for benzyl alcohols and amines include:

-

Loss of •OH (M-17): A peak at m/z = 120.

-

Loss of H₂O (M-18): A peak at m/z = 119.

-

Benzylic cleavage (loss of •CH₂OH): A peak at m/z = 106, corresponding to the aminobenzyl cation.

-

Benzylic cleavage (loss of •CH₂NH₂): A peak at m/z = 107, corresponding to the hydroxybenzyl cation. This is often a very stable and prominent fragment for benzyl alcohols.

-

Tropylium ion formation: The fragment at m/z = 106 or 107 could rearrange to the tropylium cation, which is a common feature in the mass spectra of benzyl derivatives.

-

Diagram: Potential MS Fragmentation of this compound

Caption: Simplified potential fragmentation pathways in EI-MS.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Introduce the sample into an electrospray ionization mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for compounds with basic amine groups.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-300).

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas: Nitrogen, with flow and temperature optimized for desolvation.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3400 - 3200 | O-H stretch (alcohol), N-H stretch (amine) | Strong, Broad | These peaks will likely overlap, creating a very broad absorption band. The N-H stretch of the primary amine may appear as a doublet (two small peaks) superimposed on the broad O-H band. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the two CH₂ groups. |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium-Strong | Two or three bands are typical for the aromatic ring. |

| ~1600 | N-H bend (amine) | Medium | Scissoring vibration of the primary amine. |

| 1250 - 1000 | C-O stretch (alcohol) | Strong | Characteristic of a primary alcohol. |

| 1100 - 1000 | C-N stretch (amine) | Medium | Characteristic of the aliphatic amine. |

| 850 - 750 | C-H bend (aromatic, out-of-plane) | Strong | The position of this peak can give information about the substitution pattern on the aromatic ring (in this case, ortho-disubstituted). |

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a detailed and self-validating structural fingerprint. By correlating the data from these orthogonal techniques, researchers can unambiguously confirm the identity and purity of the synthesized compound. The predicted data and detailed protocols within this guide serve as an authoritative reference for scientists and professionals, ensuring the integrity and reliability of their research and development endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11275036, this compound.

- Capot Chemical Co., Ltd. (n.d.). This compound.

- LookChem (n.d.). [2-(aminomethyl)phenyl]methanol.

- NIST (n.d.). NIST Chemistry WebBook.

Sources

A Comprehensive Technical Guide to (2-(Aminomethyl)phenyl)methanol for Researchers and Drug Development Professionals

Abstract

(2-(Aminomethyl)phenyl)methanol is a versatile bifunctional building block crucial for synthesizing a diverse range of heterocyclic compounds, particularly those with pharmaceutical relevance. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on its commercial sourcing, quality assessment, safe handling, and practical application. By synthesizing technical data with field-proven insights, this document serves as a vital resource for leveraging this reagent effectively in a laboratory and developmental setting.

Introduction: The Strategic Value of this compound in Synthesis

This compound, identified by CAS number 4152-92-5, is a primary amino alcohol featuring a unique ortho-substitution pattern on a benzene ring.[1] This specific arrangement of a nucleophilic amine and a primary alcohol facilitates the construction of various fused ring systems, making it an invaluable intermediate in medicinal chemistry and materials science. Its utility is most pronounced in the synthesis of isoindolinones, a privileged scaffold found in numerous biologically active molecules.[2][3][4] The inherent reactivity of both the aminomethyl and methanol moieties allows for a wide array of chemical transformations, positioning it as a cornerstone reagent for generating molecular complexity.

Figure 1: Structure and key identifiers of this compound.

Commercial Procurement: A Comparative Analysis of Leading Suppliers